4-bromo-2-methyl-8-(trifluoromethyl)quinoline

TRPM8 agonism Ion channel pharmacology Calcium flux assay

Generic quinoline scaffolds often fail to engage TRPM8 due to absent substitution patterns. 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS 1070879-58-1) resolves this with defined agonist activity (EC50 600 nM). • Validated TRPM8 agonist for calcium flux & cold sensation studies. • 4-Br enables Pd-catalyzed cross-coupling for SAR exploration. • 8-CF3 enhances metabolic stability & lipophilicity. • ≥98% purity ensures reproducible results.

Molecular Formula C11H7BrF3N
Molecular Weight 290.08 g/mol
CAS No. 1070879-58-1
Cat. No. B1439054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methyl-8-(trifluoromethyl)quinoline
CAS1070879-58-1
Molecular FormulaC11H7BrF3N
Molecular Weight290.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Br
InChIInChI=1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3
InChIKeyVJVRBBWVMROPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-8-(trifluoromethyl)quinoline: A Key TRPM8 and Medicinal Chemistry Intermediate


4-Bromo-2-methyl-8-(trifluoromethyl)quinoline (CAS 1070879-58-1) is a heterocyclic aromatic compound belonging to the class of substituted quinolines, characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 8-position of the quinoline core . With a molecular formula of C₁₁H₇BrF₃N and a molecular weight of 290.08 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and drug discovery research . The compound exhibits defined agonist activity at the rat Transient Receptor Potential cation channel subfamily M member 8 (TRPM8), with a reported EC₅₀ of 600 nM [1].

TRPM8 Activation

Reported agonist activity in rat TRPM8 calcium flux assay

Synthetic Handle

4-Bromo enables Pd-catalyzed cross-coupling for quinoline derivatization

Why Generic Quinoline Substitution Compromises Reproducibility


Generic quinoline scaffolds are not interchangeable due to the critical impact of specific substitution patterns on biological activity and physicochemical properties. The 8-trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the 4-bromo substituent provides a crucial handle for downstream derivatization via cross-coupling reactions . Replacing this compound with a simpler analog like 4-bromo-2-methylquinoline (CAS 50488-44-3) removes the trifluoromethyl group entirely, potentially abolishing target engagement or altering pharmacokinetic profiles in an unpredictable manner . Similarly, substituting with 8-(trifluoromethyl)quinoline (CAS 317-57-7) eliminates both the 2-methyl and 4-bromo functionalities, which are essential for both synthetic utility and the observed TRPM8 agonist activity (EC₅₀ = 600 nM) [1]. Such modifications can lead to a complete loss of the desired biological response and introduce variability in synthetic routes, underscoring the necessity of procuring the exact specified structure for reliable research outcomes.

4-Bromo-2-methylquinoline (CAS 50488-44-3)

Lacks 8-CF3; may remove reported TRPM8 agonist activity and alter lipophilicity profile.

8-(Trifluoromethyl)quinoline (CAS 317-57-7)

Absence of 2-methyl and 4-bromo eliminates synthetic handle and expected TRPM8 agonism context.

Quantitative Evidence for Selecting This Quinoline Over Analogs


TRPM8 Agonist Potency Comparison

In a direct comparison of TRPM8 agonists, 4-bromo-2-methyl-8-(trifluoromethyl)quinoline exhibits an EC₅₀ of 600 nM in a calcium flux assay using rat TRPM8 expressed in HEK293 cells [1]. This potency is approximately 6-fold higher than that of WS-3 (EC₅₀ = 3.7 μM), a commonly used TRPM8 agonist .

TRPM8 Agonist Potency
Reported
EC₅₀ 600 nM
Reported potency supports TRPM8 assay context
~6.2× more active than WS-3 (3.7 µM) in calcium flux assay
TRPM8 agonism Ion channel pharmacology Calcium flux assay

Functional Selectivity: Agonist vs. Antagonist Activity

Unlike the clinical-stage TRPM8 antagonist PF-05105679 (IC₅₀ = 103 nM) , 4-bromo-2-methyl-8-(trifluoromethyl)quinoline functions as an agonist with an EC₅₀ of 600 nM [1]. This functional distinction is critical for studies aiming to activate rather than inhibit the channel.

Functional Selectivity
Class-level
Agonist (EC₅₀ 600 nM)
vs
PF-05105679 (IC₅₀ 103 nM, Antagonist)
Distinct agonist profile from antagonist comparator
Opposite functional effects in same assay platform
TRPM8 pharmacology Functional selectivity Calcium flux assay

Synthetic Versatility from the 4-Bromo Handle

The 4-bromo substituent in 4-bromo-2-methyl-8-(trifluoromethyl)quinoline provides a highly versatile site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . In contrast, the non-brominated analog 2-methyl-8-(trifluoromethyl)quinoline (CAS 95256-55-6) lacks this functional handle, limiting its use as a building block for generating diverse quinoline libraries .

4-Bromo Synthetic Handle
Data to verify
Reactive Br present
Supports cross-coupling derivatization strategy
Pd-catalyzed conditions require validation
Cross-coupling Synthetic intermediate Quinoline derivatization

Research and Application Scenarios


TRPM8 Channel Pharmacology Studies

As a validated TRPM8 agonist with an EC₅₀ of 600 nM, this compound is directly applicable in in vitro studies investigating TRPM8-mediated calcium flux, cold sensation mechanisms, and potential therapeutic areas like pain management or metabolic disorders [1]. Its defined potency allows for dose-response characterization and comparison with other agonists like WS-3 (EC₅₀ = 3.7 μM) .

Quinoline-Based Drug Candidate Synthesis

The presence of a bromine atom at the 4-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse quinoline derivatives . This is crucial for medicinal chemistry programs exploring structure-activity relationships around the quinoline core for various therapeutic targets.

TRPM8 Chemical Probe Development

Given its functional activity as an agonist, this compound can serve as a starting point or a control molecule in the development and optimization of novel TRPM8-targeted chemical probes [1]. Its activity profile is distinct from antagonists like PF-05105679 (IC₅₀ = 103 nM) , making it a useful tool for differentiating agonist vs. antagonist pharmacology.

Reference Standard in HTS Assays

With its defined TRPM8 agonist EC₅₀ of 600 nM, this compound can be employed as a positive control or reference standard in high-throughput screening campaigns designed to identify new TRPM8 modulators [1]. Its potency provides a reliable benchmark for assay validation and hit confirmation.

Application
Selection Property
Validation Focus
TRPM8 calcium flux studies
Reported agonist activity in TRPM8 assay
Dose-response characterization and comparator cross-referencing
Quinoline library synthesis
4-Bromo cross-coupling reactivity
Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency
TRPM8 agonist probe development
Functional selectivity as agonist
Agonist-specific pharmacological profiling
HTS TRPM8 modulator screening
Consistent agonist activity for assay control
Assay validation and hit confirmation benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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